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  • Product: 5-methyl-7H-pyrrolo[2,3-d]pyrimidine
  • CAS: 1638760-44-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-methyl-7H-pyrrolo[2,3-d]pyrimidine: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the 7-deazapurine scaffold, this molecule serves as a crucial building block in the development of targeted therapeutics, particularly kinase inhibitors. This document delves into its chemical structure, a detailed synthetic pathway, and a thorough characterization protocol, offering field-proven insights for researchers in drug discovery and development.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine scaffold is a bioisostere of purine, found in the structure of many endogenous molecules and clinically successful drugs.[1][2] This structural motif is a cornerstone in the design of kinase inhibitors, antiviral agents, and other targeted therapies.[3][4][5] The strategic placement of substituents on this core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 5-methyl derivative, in particular, offers a synthetically accessible starting point for the elaboration of more complex and potent drug candidates. Understanding its synthesis and characterization is therefore fundamental for any research program focused on this important class of molecules.

Chemical Structure and Properties

5-methyl-7H-pyrrolo[2,3-d]pyrimidine possesses a fused ring system consisting of a pyrimidine and a pyrrole ring. The methyl group at the 5-position of the pyrrole ring influences the electronic properties and steric interactions of the molecule, which can be leveraged in drug design to achieve desired binding affinities and selectivities.

PropertyValueSource
Molecular Formula C₇H₇N₃ChemSpider
Molecular Weight 133.15 g/mol ChemSpider
Appearance Predicted to be a solid at room temperature-
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and methanol-

Synthesis of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine

A robust and reliable synthetic route to 5-methyl-7H-pyrrolo[2,3-d]pyrimidine is crucial for its application in research and development. The proposed synthesis starts from the commercially available precursor, 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, and proceeds via a catalytic hydrogenation reaction.

Synthesis_Workflow start Start: 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine reaction Catalytic Hydrogenation (Pd/C, H2, Base) start->reaction workup Reaction Work-up (Filtration, Extraction) purification Purification (Column Chromatography) workup->purification product Product: 5-methyl-7H-pyrrolo[2,3-d]pyrimidine purification->product

Synthetic workflow for 5-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Experimental Protocol: Catalytic Hydrogenation of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine

This protocol is based on established methods for the dehalogenation of chloropyrimidines via catalytic hydrogenation.

Materials:

  • 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (0.1 eq)

  • Methanol (solvent)

  • Ammonium formate (HCOONH₄) (5.0 eq) or Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine and methanol.

  • Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon).

  • Catalyst Addition: Carefully add 10% Pd/C to the suspension.

  • Hydrogen Source:

    • Ammonium Formate: Add ammonium formate to the reaction mixture. Heat the reaction to reflux and monitor by TLC.

    • Hydrogen Gas: Alternatively, equip the flask with a hydrogen balloon and stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Pd/C catalyst. Wash the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 5-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenolysis of aryl chlorides.

  • Hydrogen Source: Both hydrogen gas and ammonium formate are effective hydrogen donors for this type of reaction. Ammonium formate can be more convenient for smaller scale reactions as it avoids the need for a hydrogen gas cylinder.

  • Solvent: Methanol is a common solvent for catalytic hydrogenation as it readily dissolves the starting material and the hydrogen source.

  • Base: In some cases, a base such as triethylamine or sodium acetate may be added to neutralize the HCl that is formed during the reaction, which can help to prevent side reactions and catalyst deactivation.

Characterization of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Predicted ¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.9br s1HN7-H
~8.5s1HC2-H
~8.2s1HC4-H
~7.0s1HC6-H
~2.4s3HC5-CH₃

Predicted ¹³C NMR (101 MHz, DMSO-d₆):

Chemical Shift (ppm)Assignment
~152C4
~151C2
~150C7a
~120C6
~113C5
~100C4a
~14C5-CH₃

Note: These are predicted chemical shifts based on the analysis of structurally similar pyrrolo[2,3-d]pyrimidine derivatives. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
3400-3200N-H stretch (pyrrole)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (methyl)
1620-1580C=N and C=C stretches (pyrimidine and pyrrole rings)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): m/z = 133.06

  • Key Fragmentation Patterns: Expect fragmentation corresponding to the loss of HCN from the pyrimidine ring and cleavage of the methyl group.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis synthesis Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms structure Structural Confirmation nmr->structure ir->structure ms->structure purity Purity Assessment structure->purity

Workflow for the characterization of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Applications in Drug Discovery

5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a valuable intermediate for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to further functionalize the pyrrolo[2,3-d]pyrimidine core at various positions. For example, the pyrrole nitrogen (N7) can be alkylated or arylated, and the pyrimidine ring can be substituted to introduce pharmacophoric groups that interact with specific biological targets. This scaffold has been successfully employed in the development of inhibitors for several kinase families, including Janus kinases (JAKs) and Epidermal Growth Factor Receptor (EGFR).[5]

Conclusion

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine. The detailed synthetic protocol and characterization data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The insights into the significance of the pyrrolo[2,3-d]pyrimidine core and its applications underscore the importance of this molecule as a key building block for the development of novel therapeutics.

References

  • Toogood, P. L. (2002). Pyrimidine-based inhibitors of cyclin-dependent kinases. Current Opinion in Chemical Biology, 6(4), 472-478.
  • Romero, D. L., & Morge, R. A. (1996). The pyrrolo[2,3-d]pyrimidine class of non-nucleoside reverse transcriptase inhibitors.
  • Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics, 82(2-3), 195-206.
  • Seela, F., & Rosemeyer, H. (2003). 7-Deazapurine nucleosides and nucleotides: synthesis, conformation, and biological properties. Chemistry & Biodiversity, 1(1), 16-43.
  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484.

Sources

Exploratory

The 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The 5-methyl-7H-pyrrolo[2,3-d]pyrimidine, a 7-deazapurine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 5-methyl-7H-pyrrolo[2,3-d]pyrimidine, a 7-deazapurine analog, has emerged as a cornerstone scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its structural resemblance to the purine core allows it to effectively interact with a multitude of biological targets, while the C5-methyl group and the pyrrole nitrogen offer key points for synthetic modification to fine-tune potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the diverse biological landscape of the 5-methyl-7H-pyrrolo[2,3-d]pyrimidine core, with a particular focus on its pivotal role in the development of kinase inhibitors for oncology. We will delve into its applications in neurodegenerative and inflammatory disorders, supported by detailed mechanistic insights and robust experimental protocols to empower researchers in their drug discovery endeavors.

Introduction: The Rise of a Privileged Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core, an isomer of the naturally occurring purine ring system, has garnered significant attention in drug discovery due to its versatile biological activities.[1] The strategic replacement of the N7 nitrogen atom of purine with a carbon atom in the 7-deazapurine scaffold provides a unique electronic and steric profile, enabling novel interactions with biological targets. The addition of a methyl group at the C5 position further enhances the lipophilicity and can provide crucial steric hindrance or favorable interactions within target binding pockets, often leading to improved potency and selectivity.

This guide will explore the multifaceted biological activities of the 5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold, highlighting its prominence in:

  • Kinase Inhibition: A dominant area of application, with numerous derivatives targeting a wide array of kinases implicated in cancer and other diseases.

  • Anticancer Activity: Beyond kinase inhibition, these compounds exhibit cytotoxicity through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Neurodegenerative Disorders: Emerging evidence suggests the potential of this scaffold in addressing complex diseases like Alzheimer's.

  • Anti-inflammatory Applications: The scaffold has shown promise in modulating inflammatory pathways.

We will provide not only a detailed account of these activities but also the underlying scientific rationale and practical, field-proven experimental methodologies for their evaluation.

Kinase Inhibition: A Dominant Therapeutic Modality

The 5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be an exceptional platform for the design of potent and selective kinase inhibitors. Its ability to mimic the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases.

Targeting Key Oncogenic Kinases

Derivatives of this scaffold have been successfully developed to target a range of kinases that are critical drivers of cancer progression.

  • Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common in non-small cell lung cancer (NSCLC). Pyrrolo[2,3-d]pyrimidine-based inhibitors have been designed to target both wild-type and mutant forms of EGFR, including those conferring resistance to first- and second-generation inhibitors.[2] For instance, certain derivatives have demonstrated potent activity against the challenging C797S triple mutant, with IC50 values in the sub-nanomolar range.[2]

  • Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. Selective CDK2 inhibitors based on the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core have been developed, showing high selectivity over other CDKs.[3]

  • Other Notable Kinase Targets: The versatility of the scaffold is further demonstrated by its application in developing inhibitors for a diverse range of other kinases, including HER2, VEGFR2, and PAK4.[1][4]

Below is a diagram illustrating the central role of EGFR in cell signaling and the points of intervention for inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation Grb2/SOS Grb2/SOS P->Grb2/SOS PI3K PI3K P->PI3K STAT STAT P->STAT Ras Ras Grb2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus STAT->Nucleus Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival Invasion Invasion Nucleus->Invasion Angiogenesis Angiogenesis Nucleus->Angiogenesis Inhibitor 5-Methyl-7H-pyrrolo [2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway and Point of Inhibition.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold has yielded valuable SAR insights. For instance, in the development of fourth-generation EGFR inhibitors, it was discovered that an ortho-methoxy group on the aniline ring and a small para-alkyl group significantly enhanced cellular activity against EGFR triple mutant cells.[2] Furthermore, the NH proton of the pyrrolo[2,3-d]pyrimidine core was found to be essential for potent activity, as its removal led to a dramatic loss of inhibition.[2]

Quantitative Data on Kinase Inhibition

The following table summarizes the inhibitory activities of representative 5-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives against various kinases.

Compound IDTarget KinaseIC50 (nM)Reference
Compound 31r EGFR (triple mutant)<0.5[2]
Compound 32e EGFR (triple mutant)<0.3[2]
Compound 32f EGFR (triple mutant)<0.3[2]
Compound 5k EGFR40[4]
Compound 5k Her285[4]
Compound 5k VEGFR2120[4]
Compound 5k CDK2204[4]
Compound 5n PAK41.2[1]
Compound 5h PAK415.3[1]
Compound 5g PAK424.5[1]
Compound 5e PAK4>1000[1]

Anticancer Activity: Beyond Kinase Inhibition

The anticancer properties of the 5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold are not limited to kinase inhibition. These compounds can induce cancer cell death through various mechanisms.

Induction of Apoptosis

Several derivatives have been shown to induce apoptosis in cancer cells. For example, compound 5k was found to induce apoptosis in HepG2 cells, accompanied by an increase in the pro-apoptotic proteins caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[4] The intrinsic apoptosis pathway is a key mechanism for programmed cell death.

Apoptosis_Pathway Stimulus Cellular Stress (e.g., DNA damage) Bcl2_family Bcl-2 Family (Bax, Bak) Stimulus->Bcl2_family Activation Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Recruitment Caspase9 Caspase-9 Procaspase9->Caspase9 Cleavage & Activation Procaspase3 Procaspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage & Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Inhibitor 5-Methyl-7H-pyrrolo [2,3-d]pyrimidine Derivative Inhibitor->Stimulus Induction

Caption: Intrinsic Apoptosis Signaling Pathway.

Cell Cycle Arrest

In addition to apoptosis, these compounds can halt the proliferation of cancer cells by inducing cell cycle arrest. For instance, a thieno[2,3-d]pyrimidine derivative, a close analog of the pyrrolo[2,3-d]pyrimidine scaffold, was shown to arrest A549 cells at the G1 and G2/M phases of the cell cycle.[5]

Cytotoxicity Data

The following table presents the cytotoxic activities of selected pyrrolo[2,3-d]pyrimidine derivatives against various cancer cell lines.

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 8f HT-29Colon4.55[3]
Compound 8g HT-29Colon4.01[3]
Compound 5e HepG2Liver29.34[4]
Compound 5h HepG2Liver35.12[4]
Compound 5k HepG2Liver41.23[4]
Compound 5l HepG2Liver45.17[4]
Compound 5b MCF-7Breast22.66[5]
Compound 5b A549Lung17.79[5]
Compound 2 MCF-7Breast0.013[6]
Compound 3 MCF-7Breast0.023[6]
Compound 2 MDA-MB-231Breast0.056[6]

Emerging Therapeutic Areas

Beyond oncology, the 5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold is being explored for other therapeutic applications.

Alzheimer's Disease

Substituted pyrimidine derivatives are being investigated as potential treatments for Alzheimer's disease.[7] These compounds are designed to target various aspects of the disease pathology, including acting as anti-cholinesterase, anti-Aβ-aggregation, and anti-β-secretase (BACE-1) inhibitors.[7] Some pyrimidine derivatives have shown promising results in in vivo studies, demonstrating neuroprotective effects.[8]

Anti-inflammatory Activity

The anti-inflammatory potential of pyrrolo[2,3-d]pyrimidine derivatives is an active area of research. These compounds have been shown to inhibit the expression and activity of key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9] In vivo studies using rat paw edema models have confirmed the anti-inflammatory effects of certain derivatives.[10]

Experimental Protocols

To facilitate further research on the 5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold, we provide detailed, step-by-step protocols for key in vitro assays.

Kinase Inhibition Assay (Generic Protocol)

This protocol provides a framework for assessing the inhibitory activity of compounds against a specific kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer Start->Prepare_Reagents Compound_Dilution Prepare Serial Dilutions of Test Compound Prepare_Reagents->Compound_Dilution Reaction_Setup Set up Reaction in 96-well Plate: - Add Kinase - Add Test Compound - Add Substrate Compound_Dilution->Reaction_Setup Initiate_Reaction Initiate Reaction by Adding ATP Reaction_Setup->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction (e.g., with EDTA) Incubation->Stop_Reaction Detection Detect Kinase Activity (e.g., Luminescence, Fluorescence) Stop_Reaction->Detection Data_Analysis Analyze Data and Calculate IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: General Workflow for a Kinase Inhibition Assay.

Methodology:

  • Reagent Preparation: Prepare all reagents (kinase, substrate, ATP, and assay buffer) to their final concentrations.

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 37°C for a predetermined time.

  • Reaction Termination: Stop the reaction by adding a stop solution, such as EDTA.

  • Detection: Measure the kinase activity using a suitable detection method, such as luminescence (e.g., ADP-Glo™) or fluorescence-based assays.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cancer cells with the test compound for a specified duration.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are viable.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Treatment and Harvesting: Treat cells with the test compound, harvest, and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate at 37°C for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Perspectives

The 5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold has unequivocally established itself as a privileged core in drug discovery. Its remarkable versatility has led to the development of a plethora of biologically active compounds, with kinase inhibitors for cancer therapy being the most prominent examples. The ongoing exploration of this scaffold for neurodegenerative and inflammatory diseases further underscores its therapeutic potential.

Future research in this area will likely focus on:

  • Enhancing Selectivity: Designing next-generation inhibitors with improved selectivity to minimize off-target effects and associated toxicities.

  • Overcoming Drug Resistance: Developing novel derivatives that can effectively combat acquired resistance mechanisms in cancer.

  • Exploring New Therapeutic Areas: Expanding the application of this scaffold to other disease areas where its unique properties can be leveraged.

  • Advanced Drug Delivery Systems: Formulating these compounds into novel delivery systems to improve their bioavailability and therapeutic efficacy.

The continued investigation and innovative synthetic modifications of the 5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold hold immense promise for the discovery of new and effective medicines to address a wide range of unmet medical needs.

References

  • A series of exceptionally selective CDK2 inhibitors are described. Starting from an HTS hit, we successfully scaffold hopped to a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure, which imparted a promising initial selectivity within the CDK family. ([Link])

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. ([Link])

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. ([Link])

  • Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. ([Link])

  • Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. ([Link])

  • Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the... ([Link])

  • In vivo anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. ([Link])

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ([Link])

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. ([Link])

  • EGF/EGFR Signaling Pathway. ([Link])

  • Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer's Agents: Synthesis, Biological, and Molecular Docking Studies. ([Link])

  • Simplified schematic diagram of the EGFR signaling pathway depicting... ([Link])

  • Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. ([Link])

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. ([Link])

  • Preliminary In Vitro and In Vivo Insights of In Silico Candidate Repurposed Drugs for Alzheimer's Disease. ([Link])

  • The structure of cyclin E1/CDK2: implications for CDK2 activation and CDK2-independent roles. ([Link])

  • File:EGFR signaling pathway.png. ([Link])

  • Apoptosis - Intrinsic Pathway - External. ([Link])

  • Ameliorative Properties of Boronic Compounds in In Vitro and In Vivo Models of Alzheimer's Disease. ([Link])

  • EGFR Inhibitor Pathway, Pharmacodynamics. ([Link])

  • Apoptosis. ([Link])

  • Cyclin-dependent kinase. ([Link])

  • EGF R Signaling Pathway. ([Link])

  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ([Link])

  • Therapeutics of Alzheimer's Disease: Recent Developments. ([Link])

  • Cyclin and CDK in cell cycle progression. ([Link])

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. ([Link])

  • CDK2 - Cyclin-dependent kinase 2 - Homo sapiens (Human). ([Link])

  • Ribbon diagram of CDK2-cyclin A structure and location of the interface... ([Link])

Sources

Foundational

In Silico Modeling of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine Binding: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive technical overview and practical workflows for the in silico modeling of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives, a scaffold of significant interest in modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview and practical workflows for the in silico modeling of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives, a scaffold of significant interest in modern medicinal chemistry, particularly in the development of kinase inhibitors. We will delve into the rationale behind key computational choices, offering field-proven insights to empower researchers in their drug discovery endeavors.

The 5-methyl-7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core is a deaza-isostere of adenine, the purine base of ATP.[1][2] This structural mimicry makes it an ideal starting point for the design of competitive inhibitors that target the ATP-binding site of a wide array of protein kinases.[1][2][3] The addition of a methyl group at the 5-position can influence the compound's selectivity and pharmacokinetic properties. The versatility of this scaffold has led to the development of numerous potent and selective inhibitors against key oncological and immunological targets, including but not limited to:

  • Bruton's Tyrosine Kinase (BTK): Crucial for B-cell receptor signaling.[2][4]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis.[1][3]

  • Epidermal Growth Factor Receptor (EGFR): Frequently mutated in various cancers.[1][3]

  • Janus Kinase 2 (JAK2): Involved in myeloproliferative neoplasms.

This guide will utilize publicly available crystal structures of these kinases in complex with pyrrolo[2,3-d]pyrimidine-based inhibitors to illustrate the in silico modeling workflows.

The In Silico Modeling Workflow: A Multi-faceted Approach

A robust in silico evaluation of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives involves a multi-step computational pipeline. This approach allows for the efficient screening of large compound libraries, prioritization of promising candidates, and a deeper understanding of the molecular determinants of binding.

cluster_0 Initial Screening & Prioritization cluster_1 Binding Stability & Energetics cluster_2 Drug-likeness Assessment Virtual Screening Virtual Screening Molecular Docking Molecular Docking Virtual Screening->Molecular Docking Pose & Score ADMET Prediction ADMET Prediction Virtual Screening->ADMET Prediction Pharmacokinetics & Toxicity Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics Refine Pose Free Energy Calculations Free Energy Calculations Molecular Dynamics->Free Energy Calculations Binding Affinity Lead Optimization Lead Optimization Free Energy Calculations->Lead Optimization ADMET Prediction->Lead Optimization Start Start Obtain PDB Obtain Protein Structure (e.g., PDB ID: 3GEN) Start->Obtain PDB Prepare Ligand Prepare Ligand: - Generate 3D Structure - Assign Charges - Define Rotatable Bonds Start->Prepare Ligand Prepare Protein Prepare Protein: - Remove Water - Add Hydrogens - Assign Charges Obtain PDB->Prepare Protein Define Grid Define Grid Box around Binding Site Prepare Protein->Define Grid Prepare Ligand->Define Grid Run Docking Execute Docking Simulation (AutoDock Vina) Define Grid->Run Docking Analyze Results Analyze Results: - Binding Affinity - Binding Pose - Key Interactions Run Docking->Analyze Results End End Analyze Results->End Start Start Docked Complex Start with Docked Protein-Ligand Complex Start->Docked Complex System Setup System Setup: - Choose Force Field - Solvate - Add Ions Docked Complex->System Setup Equilibration Equilibration: - Energy Minimization - NVT Equilibration - NPT Equilibration System Setup->Equilibration Production MD Run Production MD Simulation (e.g., 100 ns) Equilibration->Production MD Analysis Trajectory Analysis: - RMSD - RMSF - Hydrogen Bonds Production MD->Analysis End End Analysis->End

Sources

Exploratory

The 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine Core: A Privileged Scaffold for Kinase Inhibition and Beyond - A Technical Guide

Introduction: The Rise of a Versatile Heterocycle The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a critical scaffold in medicinal chemistry. Its structural resemblance to adenine, a fundamental...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Versatile Heterocycle

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a critical scaffold in medicinal chemistry. Its structural resemblance to adenine, a fundamental component of ATP, makes it an ideal starting point for the design of ATP-competitive kinase inhibitors.[1][2][3] The strategic replacement of the N7 atom of purine with a carbon atom not only modifies the electronic properties of the ring system but also provides a valuable vector for further chemical modification.[4] This guide focuses specifically on the 5-methyl-7H-pyrrolo[2,3-d]pyrimidine core, a substitution that has proven to be a cornerstone in the development of potent and selective modulators of various biological targets. We will delve into the nuanced structure-activity relationships (SAR) that govern the efficacy of these compounds, offering insights into the rational design of next-generation therapeutics.

The pyrrolo[2,3-d]pyrimidine scaffold has been successfully incorporated into a multitude of inhibitors targeting a diverse range of kinases, including but not limited to, Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Janus Kinase (JAK), and Casein Kinase 1α (CK1α).[2][3][5][6] Furthermore, its therapeutic potential extends beyond kinase inhibition, with derivatives showing promise as microtubule inhibitors and antibacterial agents.[7][8]

This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the SAR landscape of the 5-methyl-7H-pyrrolo[2,3-d]pyrimidine core. We will explore key structural modifications and their impact on biological activity, supported by experimental data and mechanistic insights.

I. The 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine Core: Structural and Electronic Features

The introduction of a methyl group at the C5 position of the 7H-pyrrolo[2,3-d]pyrimidine scaffold imparts distinct properties that can be exploited in drug design. This seemingly simple modification can influence the molecule's planarity, solubility, and metabolic stability. More importantly, it can create specific steric and electronic interactions within the target protein's binding site, leading to enhanced potency and selectivity.

Caption: Core structure of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine.

II. Structure-Activity Relationship (SAR) Studies: A Positional Analysis

The biological activity of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives is exquisitely sensitive to the nature and position of substituents. The following sections will dissect the SAR at key positions of the scaffold.

A. Modifications at the C4-Position: The Gateway to Kinase Selectivity

The C4 position is a critical interaction point for many kinase inhibitors, often forming hydrogen bonds with the hinge region of the kinase domain. The nature of the substituent at this position can profoundly influence both potency and selectivity.

For instance, in the development of selective CDK2 inhibitors, a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core was utilized, where the C4 position is part of a lactam ring.[5] Extensive SAR studies revealed that modifications to the substituent attached to the C4-amino group were crucial for achieving high selectivity over other CDKs.[5]

In the context of EGFR and VEGFR inhibitors, the C4 position is typically substituted with an amino group bearing various aryl or heteroaryl moieties. The choice of these substituents is critical for engaging with specific residues in the ATP-binding pocket and can dictate the inhibitor's profile as a selective or multi-targeted agent.[2][3]

B. The Influence of Substituents at the C5-Position: Beyond the Methyl Group

While this guide focuses on the 5-methyl scaffold, it is instructive to consider the impact of other substituents at this position to understand the role of the methyl group. In a series of microtubule inhibitors, various 5-substituted phenylethyl and phenylthio moieties were explored.[7] These studies revealed that an ethyl linker at C5 was generally preferred over a thio linker for both antitumor activity and P-glycoprotein (Pgp) modulation.[7] This highlights the importance of the linker's length, flexibility, and electronic nature in mediating interactions with the biological target. The presence of the methyl group in our core of interest can be seen as providing a small, lipophilic anchor that can favorably interact with hydrophobic pockets in the target protein.

C. The N7-Position: A Handle for Modulating Physicochemical Properties and Targeting Specific Interactions

The N7 position of the pyrrole ring offers a versatile handle for introducing a wide range of substituents that can modulate the compound's physicochemical properties, such as solubility and cell permeability. Furthermore, these substituents can extend into solvent-exposed regions of the binding site or make additional contacts with the protein, thereby enhancing affinity and selectivity.

In the development of JAK1-selective inhibitors, a 5-azaspiro[2.4]heptan-7-yl moiety was attached to the C4-amino group, while the N7 position of the pyrrolo[2,3-d]pyrimidine core was unsubstituted.[9] However, in other series, such as DNA gyrase B inhibitors, the N7 position was functionalized with an N-phenylacetamide moiety, which was found to be crucial for antibacterial activity.[8] This acetamide linkage provides both hydrogen bond donor and acceptor functionalities, strengthening interactions within the active site.[8]

III. Case Studies: 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine in Action

To illustrate the practical application of the SAR principles discussed above, we will examine two case studies where the 5-methyl-7H-pyrrolo[2,3-d]pyrimidine core has been successfully employed.

Case Study 1: Development of Potent and Selective CDK2 Inhibitors

In the quest for selective CDK2 inhibitors for cancer therapy, researchers started with a high-throughput screening hit and scaffold-hopped to a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core.[5] This scaffold, which can be considered a derivative of the 5-methyl-7H-pyrrolo[2,3-d]pyrimidine core, demonstrated significantly improved selectivity compared to its pyridopyrimidinone congeners.[5]

Key SAR Findings:

  • Lactam Substituents: A variety of substituents on the lactam nitrogen (N7-position) were explored, with (1S, 3R)-hydroxycyclohexane being particularly effective in augmenting selectivity.[5]

  • Benzenesulfonamide Modifications: Methyl substitution on the benzenesulfonamide moiety attached to the C4-amino group also contributed to enhanced selectivity.[5]

  • Metabolic Stability: In vivo metabolite identification revealed sulfonamide dealkylation as a primary metabolic pathway. This was effectively addressed by deuteration, leading to improved pharmacokinetic profiles.[5]

Experimental Workflow for CDK2 Inhibitor Optimization:

CDK2_Inhibitor_Workflow HTS_Hit HTS Hit Identification Scaffold_Hopping Scaffold Hopping to 5,7-dihydro-6H-pyrrolo [2,3-d]pyrimidin-6-one HTS_Hit->Scaffold_Hopping SAR_Exploration Extensive SAR at N7 and C4-substituents Scaffold_Hopping->SAR_Exploration Selectivity_Screening Selectivity Profiling (CDK1/4/6/7/9) SAR_Exploration->Selectivity_Screening Metabolite_ID In Vivo Metabolite Identification Selectivity_Screening->Metabolite_ID Deuteration Deuteration to Block Metabolic Hotspot Metabolite_ID->Deuteration Lead_Compound Lead Compound with Improved PK Profile Deuteration->Lead_Compound

Caption: Workflow for the optimization of CDK2 inhibitors.

Case Study 2: Microtubule Inhibitors with P-glycoprotein Modulatory Effects

A series of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines were investigated as potent antimitotic and antitumor agents.[7] These compounds were found to inhibit microtubule polymerization and also modulate the activity of P-glycoprotein, a key protein involved in multidrug resistance.[7][10]

Key SAR Findings:

  • N7-Benzyl Substitutions: The introduction of methoxy groups on the N7-benzyl moiety generally improved antitumor activity compared to the unsubstituted benzyl group.[7]

  • C5-Linker: An ethyl linker at the C5 position was found to be superior to a thio linker for both antitumor activity and Pgp modulation.[7]

Data Summary: Antitumor Activity of 5,7-Disubstituted Pyrrolo[2,3-d]pyrimidines

CompoundN7-SubstituentC5-SubstituentAntitumor Activity (JC cells)Pgp Modulation
Series 1 BenzylPhenylethylMicromolarSignificant
Series 2 MethoxybenzylPhenylethylImproved MicromolarSignificant
Series 3 BenzylPhenylthioDecreasedDecreased
Series 4 MethoxybenzylPhenylthioImproved MicromolarN/A

Data synthesized from reference[7].

IV. Experimental Protocols

To ensure the practical applicability of this guide, we provide a generalized synthetic protocol for the functionalization of the 5-methyl-7H-pyrrolo[2,3-d]pyrimidine core, as well as a standard biological assay for evaluating kinase inhibitory activity.

A. General Synthetic Procedure for N7-Alkylation

This protocol describes a common method for introducing substituents at the N7 position of the pyrrolo[2,3-d]pyrimidine ring.

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting 5-methyl-7H-pyrrolo[2,3-d]pyrimidine in a suitable aprotic solvent such as DMF or THF.

  • Deprotonation: Add a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), portion-wise at 0 °C to deprotonate the pyrrole nitrogen.

  • Alkylation: Introduce the desired alkylating agent (e.g., benzyl bromide, methyl iodide) and allow the reaction to stir at room temperature or with gentle heating until completion, as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This is a generalized procedure and may require optimization for specific substrates and reagents.

B. In Vitro Kinase Inhibition Assay

This protocol outlines a typical luminescence-based assay to determine the IC50 values of test compounds against a specific kinase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and test compounds in the appropriate assay buffer.

  • Compound Dispensing: Serially dilute the test compounds and dispense them into a 384-well plate.

  • Kinase Reaction: Add the kinase and substrate to the wells and incubate for a short period. Initiate the kinase reaction by adding ATP.

  • Reaction Termination and Signal Detection: After a defined incubation period, stop the reaction and add a detection reagent that measures the amount of ADP produced, which is proportional to kinase activity. The luminescence signal is read using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

V. Future Directions and Conclusion

The 5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold has firmly established itself as a privileged core in modern drug discovery. Its versatility, arising from multiple points for chemical modification and its inherent ability to mimic the purine core of ATP, has led to the development of numerous potent and selective inhibitors of various biological targets.

Future research in this area will likely focus on:

  • Exploring Novel Chemical Space: Synthesizing and evaluating new derivatives with diverse and complex substituents to identify novel interactions with target proteins.

  • Structure-Based Drug Design: Utilizing co-crystal structures of inhibitors bound to their targets to guide the rational design of next-generation compounds with improved potency and selectivity.

  • Targeting Resistance Mutations: Developing derivatives that can overcome drug resistance mechanisms, a major challenge in cancer therapy.

  • Expanding Therapeutic Applications: Investigating the potential of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives in other disease areas beyond oncology and infectious diseases.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PMC - NIH. Available at: [Link]

  • Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. NIH. Available at: [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. NIH. Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed. Available at: [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. Available at: [Link]

  • Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. MedChemComm (RSC Publishing). Available at: [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. Available at: [Link]

  • Full article: Molecular modelling and structure-activity relationship of pyrrolo[2,3-d]pyrimidine derivatives as potent DNA gyrase B inhibitors. Taylor & Francis Online. Available at: [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Metwally - Current Medicinal Chemistry. Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. PubMed. Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Leveraging 5-methyl-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Screening

Introduction: The Strategic Advantage of the 5-methyl-7H-pyrrolo[2,3-d]pyrimidine Scaffold The relentless pursuit of novel kinase inhibitors for therapeutic intervention in oncology, inflammation, and autoimmune diseases...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 5-methyl-7H-pyrrolo[2,3-d]pyrimidine Scaffold

The relentless pursuit of novel kinase inhibitors for therapeutic intervention in oncology, inflammation, and autoimmune diseases necessitates the exploration of privileged scaffolds that offer a blend of potency, selectivity, and drug-like properties. Among these, the 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, has emerged as a cornerstone in modern medicinal chemistry.[1] Its inherent ability to mimic the purine ring of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases.[2] The addition of a methyl group at the 5-position, creating 5-methyl-7H-pyrrolo[2,3-d]pyrimidine, can further enhance binding affinity and modulate selectivity, making it a particularly attractive starting point for inhibitor design.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-based compounds in kinase inhibitor screening assays. We will delve into the mechanistic rationale behind assay selection, provide detailed, field-proven protocols, and offer insights into data interpretation, thereby empowering researchers to accelerate their drug discovery programs.

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a versatile and privileged structure in the development of kinase inhibitors, with several derivatives having been investigated for their therapeutic potential.[3][4][5] This includes the development of potent and selective inhibitors for targets such as Janus kinases (JAKs), Casein Kinase 1α (CK1α), and Monopolar Spindle 1 (MPS1) kinase.[3][4][6][7] The core structure's ability to engage in crucial hydrogen bonding interactions within the kinase hinge region provides a robust anchor for further chemical modifications to achieve desired potency and selectivity profiles.[2]

Visualizing the Core Scaffold and its Significance

Caption: Chemical structure of the 5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold.

Principles of Kinase Inhibition and Assay Selection

The fundamental principle behind screening for inhibitors based on the 5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold lies in their action as ATP-competitive inhibitors. These compounds vie with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of the substrate. The choice of screening assay is therefore critical and should be guided by the specific research question, throughput requirements, and available instrumentation.

Here, we will focus on three widely adopted and robust assay formats:

  • Luminescence-Based ATP Depletion Assays (e.g., Kinase-Glo®): These assays quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction.[8][9][10] A potent inhibitor will lead to less ATP consumption and thus a higher luminescent signal. This format is highly amenable to high-throughput screening (HTS) due to its simple "add-mix-read" protocol.[8]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: TR-FRET assays are a powerful tool for studying molecular interactions.[11][12][13] In the context of kinase assays, they typically measure the phosphorylation of a substrate by a kinase.[12][14] Inhibition of the kinase results in a decrease in the FRET signal. This technology offers high sensitivity and reduced background interference.[12]

  • Fluorescence Polarization (FP) Assays: FP assays measure the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[15][16] In a kinase inhibitor screening context, this can be configured as a competition assay where the pyrrolo[2,3-d]pyrimidine derivative displaces a fluorescently labeled tracer from the kinase's active site, leading to a decrease in fluorescence polarization.[17][18]

Experimental Protocols

Protocol 1: High-Throughput Screening using a Luminescence-Based ATP Depletion Assay (Kinase-Glo®)

This protocol is designed for the rapid screening of a library of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives to identify initial hits.

Rationale: The Kinase-Glo® assay is selected for its simplicity, robustness, and high-throughput compatibility.[8] The luminescent signal is inversely proportional to kinase activity, providing a clear and strong signal window for identifying inhibitors.[9][19]

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • 5-methyl-7H-pyrrolo[2,3-d]pyrimidine compound library (dissolved in 100% DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (e.g., from Promega)

  • ATP

  • Kinase reaction buffer (specific to the kinase)

  • White, opaque 384-well microplates

  • Multichannel pipette or automated liquid handler

  • Luminometer

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare serial dilutions of the 5-methyl-7H-pyrrolo[2,3-d]pyrimidine compounds in 100% DMSO.

    • Using an automated liquid handler or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well assay plate.

    • Include appropriate controls:

      • Negative control (0% inhibition): DMSO only.

      • Positive control (100% inhibition): A known potent inhibitor of the target kinase.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, substrate, and ATP in the appropriate kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.

    • Dispense the kinase reaction master mix into each well of the assay plate containing the pre-spotted compounds.

    • Incubate the plate at room temperature for the optimized reaction time (typically 30-60 minutes). This time should be within the linear range of the kinase reaction.

  • Signal Detection:

    • Allow the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add a volume of Kinase-Glo® reagent equal to the volume of the kinase reaction to each well.

    • Mix briefly on a plate shaker to ensure homogeneity.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate luminometer.

Data Analysis and Interpretation:

The raw luminescence data is converted to percent inhibition using the following formula:

% Inhibition = 100 * (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)

Hits are typically identified as compounds that exhibit a certain threshold of inhibition (e.g., >50% or 3 standard deviations above the mean of the negative controls). The IC50 values for the hit compounds can then be determined by performing dose-response curves.

Caption: Workflow for a luminescence-based kinase inhibitor screening assay.

Protocol 2: Mechanistic Studies using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol is suitable for confirming hits from a primary screen and gaining deeper insights into the mechanism of inhibition.

Rationale: TR-FRET offers a homogeneous, non-radioactive method with high sensitivity and is less prone to interference from colored or fluorescent compounds compared to standard FRET.[12] This makes it ideal for detailed mechanistic studies.

Materials:

  • Purified kinase of interest

  • Biotinylated substrate peptide

  • Europium-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin - APC) (Acceptor)

  • 5-methyl-7H-pyrrolo[2,3-d]pyrimidine hit compounds

  • ATP

  • Kinase reaction buffer

  • Assay buffer (containing EDTA to stop the reaction)

  • Low-volume, black 384-well microplates

  • TR-FRET-compatible plate reader

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a dose-response curve of the hit compounds in 100% DMSO.

    • Transfer a small volume of each compound dilution to the assay plate.

  • Kinase Reaction:

    • Prepare a master mix of kinase and biotinylated substrate in kinase reaction buffer.

    • Add the master mix to the wells containing the compounds.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for the optimized reaction time.

  • Detection:

    • Stop the kinase reaction by adding assay buffer containing EDTA.

    • Add a mixture of the Europium-labeled anti-phospho-substrate antibody and the streptavidin-APC conjugate.

    • Incubate at room temperature for 60 minutes to allow for antibody binding and FRET development.

  • Signal Reading:

    • Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay (to reduce background fluorescence).

Data Analysis and Interpretation:

The TR-FRET signal is typically expressed as a ratio of the acceptor and donor emission intensities. The percent inhibition is calculated relative to the controls. Dose-response curves are then plotted to determine the IC50 values. This assay can also be adapted to determine the mode of inhibition (e.g., ATP-competitive) by running the assay at different ATP concentrations.

TR_FRET_Mechanism cluster_0 No Inhibition cluster_1 Inhibition Kinase Kinase ATP Substrate Biotin-Substrate P Kinase:f1->Substrate:f1 Phosphorylation Detection Eu-Ab SA-APC Substrate->Detection Binding FRET High TR-FRET Signal Detection->FRET Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Blocked_Kinase Kinase Inhibitor Inhibitor->Blocked_Kinase:f1 No_Phosphorylation No Phosphorylation Blocked_Kinase->No_Phosphorylation No_FRET Low TR-FRET Signal

Caption: Principle of a TR-FRET kinase assay for inhibitor screening.

Data Presentation and Interpretation

For a robust comparison of the inhibitory activity of different 5-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives, the data should be presented in a clear and structured format.

Table 1: Example Inhibitory Activity of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives against a Panel of Kinases

Compound IDTarget KinaseIC50 (nM) - Luminescence AssayIC50 (nM) - TR-FRET Assay
PPY-001JAK11512
PPY-001JAK2250235
PPY-001JAK354
PPY-002JAK1150145
PPY-002JAK28075
PPY-002JAK3300290
PPY-003Aurora A5045
PPY-003Aurora B7570

Interpretation of Example Data:

  • PPY-001 demonstrates high potency and selectivity for JAK3 over JAK1 and JAK2, suggesting it could be a promising candidate for autoimmune disorders where JAK3 inhibition is desired.

  • PPY-002 shows moderate, non-selective inhibition of the JAK family kinases.

  • PPY-003 displays activity against the Aurora kinases, indicating the versatility of the scaffold.

The consistency of the IC50 values between the two different assay formats provides confidence in the results.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the screening data, it is crucial to incorporate self-validating measures within the experimental design:

  • Orthogonal Assays: Confirming hits using a secondary assay with a different detection modality (as demonstrated with the luminescence and TR-FRET protocols) is essential to rule out assay-specific artifacts.

  • Z'-factor: For each assay plate, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Counter-screens: For assays that are susceptible to interference (e.g., fluorescence-based assays), perform counter-screens to identify and eliminate false positives.

  • Mechanism of Action Studies: For promising hits, conduct further experiments to confirm the mechanism of action, such as ATP competition assays.

Authoritative Grounding and Comprehensive References

The protocols and principles outlined in this document are based on established methodologies and scientific literature. For further in-depth understanding, the following resources are recommended.

References

  • Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. Bioorganic Chemistry.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health.
  • PI3-Kinase Activity Fluorescence Polarization Assay. Echelon Biosciences.
  • ATP Competition Assay. International Centre for Kinase Profiling.
  • 7H-Pyrrolo(2,3-d)pyrimidine. PubChem.
  • Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. PubMed.
  • Kinase-Glo® Luminescent Kinase Assays. Promega Corporation.
  • X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor. PubMed.
  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed.
  • Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech.
  • Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ACS Medicinal Chemistry Letters.
  • Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry.
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Application

Application Notes and Protocols for the Use of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine in Antiviral Research

Introduction: The Privileged Scaffold of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine in Modern Virology The 7-deazapurine core, chemically known as pyrrolo[2,3-d]pyrimidine, represents a "privileged scaffold" in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine in Modern Virology

The 7-deazapurine core, chemically known as pyrrolo[2,3-d]pyrimidine, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the endogenous purine nucleobases allows it to interact with a wide array of biological targets, including viral and host cell enzymes. The substitution of the N7 nitrogen of the purine ring with a carbon atom not only alters the electronic properties of the molecule but also provides an additional site for chemical modification, enabling the fine-tuning of its biological activity.[1]

This guide focuses on the 5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold and its derivatives, which have garnered significant interest in antiviral research. These compounds have demonstrated a broad spectrum of activity against various viral pathogens, including RNA viruses like flaviviruses (Zika, Dengue), coronaviruses, and influenza viruses, as well as DNA viruses such as herpesviruses.[2][3][4][5] Their mechanisms of action are diverse, ranging from the direct inhibition of viral enzymes to the modulation of host cell signaling pathways essential for viral replication.[6][7][8]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only an overview of the antiviral applications of this scaffold but also detailed, field-proven protocols for its evaluation. The methodologies described herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step.

Antiviral Spectrum and Mechanisms of Action

Derivatives of the 5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold have been investigated against a multitude of viral targets. The following sections delineate their application against specific viral families and the current understanding of their mechanisms of action.

Flaviviruses (Zika and Dengue Virus)

A significant body of research has focused on the activity of 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines against Zika virus (ZIKV) and Dengue virus (DENV).[2][9] These compounds have shown promise as inhibitors of viral replication in cell-based assays.

Mechanism of Action: While the precise molecular target for many of these compounds is still under investigation, one proposed mechanism is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of RNA viruses.[10] The 7-deazapurine core can act as a nucleoside analog, and upon phosphorylation within the host cell, can be incorporated into the growing viral RNA chain, leading to chain termination.[1] Another potential target is the viral NS5 methyltransferase (MTase), which is crucial for capping the viral RNA and evading the host's innate immune response.[2]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the evaluation of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives in antiviral research.

Protocol 1: General Synthesis of 4,7-Disubstituted 7H-pyrrolo[2,3-d]pyrimidine Derivatives

This protocol is adapted from established synthetic routes for generating a library of 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines for structure-activity relationship (SAR) studies.[2]

Workflow for Synthesis:

Synthesis_Workflow start 4-chloro-7H-pyrrolo[2,3-d]pyrimidine step1 Alkylation at N7: Add K2CO3 and substituted benzyl bromide in anhydrous CH3CN. Stir at room temperature. start->step1 intermediate1 4-chloro-7-substituted-7H-pyrrolo[2,3-d]pyrimidine step1->intermediate1 step2 Nucleophilic Substitution at C4: Add substituted amine and heat. intermediate1->step2 final_product 4,7-disubstituted-7H-pyrrolo[2,3-d]pyrimidine step2->final_product

Caption: General synthetic scheme for 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Potassium carbonate (K₂CO₃)

  • Substituted benzyl bromides

  • Anhydrous acetonitrile (CH₃CN)

  • Substituted amines

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Alkylation of the Pyrrole Nitrogen (N7): a. To a suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous acetonitrile, add 3 equivalents of potassium carbonate. b. Add 1.2 equivalents of the desired substituted benzyl bromide. c. Stir the reaction mixture at room temperature for 20 hours. d. Monitor the reaction by thin-layer chromatography (TLC). e. Upon completion, concentrate the reaction mixture under reduced pressure. f. Purify the resulting 4-chloro-7-substituted-7H-pyrrolo[2,3-d]pyrimidine intermediate, for example, by precipitation in water and filtration.[2]

  • Nucleophilic Aromatic Substitution at the C4 Position: a. In a suitable reaction vessel, combine the 4-chloro-7-substituted-7H-pyrrolo[2,3-d]pyrimidine intermediate with an excess of the desired amine. b. Heat the reaction mixture (the temperature and time will depend on the reactivity of the amine). c. Monitor the reaction by TLC. d. Upon completion, purify the final 4,7-disubstituted-7H-pyrrolo[2,3-d]pyrimidine product, typically by column chromatography.

Causality Behind Experimental Choices: The use of a weak base like potassium carbonate in the first step is crucial for the selective alkylation at the more nucleophilic N7 position of the pyrrole ring over the pyrimidine nitrogens. The second step is a standard nucleophilic aromatic substitution, where the electron-withdrawing nature of the pyrimidine ring activates the C4 position for attack by the amine.

Protocol 2: Plaque Reduction Assay for Antiviral Activity against Influenza Virus

This protocol outlines a standard method to determine the antiviral efficacy of test compounds against influenza virus by quantifying the reduction in viral plaque formation in a cell monolayer.[11][12][13]

Workflow for Plaque Reduction Assay:

Plaque_Reduction_Assay start Seed MDCK cells in 12-well plates step1 Incubate to form a confluent monolayer start->step1 step2 Prepare serial dilutions of test compound step1->step2 step3 Pre-incubate cells with compound dilutions step2->step3 step4 Infect cells with influenza virus step3->step4 step5 Incubate to allow for plaque formation step4->step5 step6 Fix and stain the cell monolayer step5->step6 end Count plaques and calculate EC50 step6->end Flavivirus_Inhibition cluster_cell Host Cell compound 7-Deazapurine Nucleoside Analog step1 Cellular Kinases compound->step1 Phosphorylation triphosphate Triphosphorylated Analog step1->triphosphate incorporation Incorporation into new viral RNA triphosphate->incorporation viral_rna Viral RNA Template rdrp Viral RdRp viral_rna->rdrp rdrp->incorporation termination Chain Termination incorporation->termination Inhibition of Elongation

Caption: Inhibition of flavivirus replication by 7-deazapurine nucleoside analogs.

Inhibition of Host Kinase Signaling

Pyrrolo[2,3-d]pyrimidine derivatives are also known to inhibit host cell kinases, which can be essential for viral replication. The diagram below shows a generalized pathway of how inhibiting a host kinase could disrupt the viral life cycle.

Host_Kinase_Inhibition cluster_virus_host Virus-Host Interaction virus Virus host_receptor Host Cell Receptor virus->host_receptor Binding & Entry kinase Host Kinase host_receptor->kinase Activates downstream Downstream Effector (e.g., transcription factor) kinase->downstream Phosphorylates viral_replication Viral Gene Expression & Replication downstream->viral_replication Promotes compound Pyrrolo[2,3-d]pyrimidine Inhibitor compound->kinase Inhibits

Caption: General mechanism of host kinase inhibition by pyrrolo[2,3-d]pyrimidines.

Conclusion and Future Directions

The 5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold is a versatile and promising platform for the development of novel antiviral agents. Its broad spectrum of activity and diverse mechanisms of action make it an attractive starting point for medicinal chemistry campaigns against a range of viral pathogens. The protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of this privileged scaffold further.

Future research should focus on:

  • Elucidating precise molecular targets: While several potential targets have been identified, further studies are needed to confirm the exact binding sites and mechanisms of inhibition for different viral families.

  • Optimizing for selectivity and potency: Continued structure-activity relationship studies are essential to improve the therapeutic index of these compounds, enhancing their antiviral efficacy while minimizing off-target effects and cytotoxicity.

  • In vivo evaluation: Promising candidates identified in vitro should be advanced to preclinical animal models to assess their pharmacokinetic properties, safety, and efficacy in a whole-organism context.

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of the 5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold in the ongoing fight against viral diseases.

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Method

Design and Development of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine Analogs as Potent and Selective CSF1R Inhibitors: An Application Guide

Abstract This comprehensive guide details the strategic design, synthesis, and biological evaluation of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine analogs as inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R). CSF1R is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the strategic design, synthesis, and biological evaluation of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine analogs as inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R). CSF1R is a critical receptor tyrosine kinase that governs the differentiation and function of macrophages and has emerged as a key therapeutic target in oncology and inflammatory diseases.[1] This document provides a robust framework for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for key experimental decisions. We delve into the structure-activity relationships (SAR) that inform the design of these potent analogs and present validated protocols for their synthesis and characterization, including enzymatic and cell-based assays to determine their inhibitory activity and cellular efficacy.

Introduction: The Rationale for Targeting CSF1R with Pyrrolo[2,3-d]pyrimidine Scaffolds

The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-FMS, is a member of the class III receptor tyrosine kinase family.[1] Its signaling, triggered by the binding of its ligands CSF-1 and IL-34, is pivotal for the survival, proliferation, and differentiation of monocytes, macrophages, and related cell lineages.[1] In the tumor microenvironment (TME), CSF1R signaling is often co-opted by cancer cells to recruit and polarize tumor-associated macrophages (TAMs) towards an immunosuppressive M2-like phenotype, which promotes tumor growth, angiogenesis, and metastasis.[2][3] Consequently, inhibiting CSF1R presents a compelling strategy to modulate the TME and enhance anti-tumor immunity.[2][3]

The 7H-pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine, is a privileged scaffold in medicinal chemistry, known for its ability to mimic the purine core of ATP and interact with the hinge region of kinase active sites. This scaffold has been successfully utilized in the development of numerous kinase inhibitors. Our focus on the 5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold is underpinned by structure-activity relationship (SAR) studies indicating that strategic substitutions at various positions can lead to potent and selective CSF1R inhibitors.

Design Strategy and Structure-Activity Relationship (SAR)

The design of our 5-methyl-7H-pyrrolo[2,3-d]pyrimidine analogs is guided by key SAR insights aimed at maximizing CSF1R potency while ensuring selectivity against other kinases.

  • C4 Position: The 4-amino position is crucial for interaction with the hinge region of the kinase. Small, substituted amino groups are generally preferred.

  • C5 Position: The introduction of a methyl group at the C5 position of the pyrrole ring is a key design element. This modification can enhance potency and influence the orientation of the C6 substituent.

  • C6 Position: Aryl or heteroaryl substitutions at the C6 position are critical for achieving high potency. These groups extend into a hydrophobic pocket of the ATP-binding site, and their nature significantly impacts the inhibitor's affinity and selectivity profile.

  • N7 Position: The pyrrole nitrogen can be left unsubstituted or substituted with small alkyl groups. Protecting this nitrogen during synthesis is often necessary.

Our design strategy involves a modular approach, allowing for the systematic exploration of different substituents at these key positions to optimize the pharmacological profile of the final compounds.

Synthesis of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine Analogs

The synthesis of the target compounds is achieved through a multi-step sequence, starting from commercially available materials. The general synthetic scheme is outlined below, followed by detailed protocols for key steps.

Diagram: General Synthetic Workflow

G A Starting Materials B Synthesis of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine A->B Multi-step synthesis C Suzuki-Miyaura Cross-Coupling B->C Key Intermediate D Amination at C4 C->D Introduction of C6-aryl group E Final Analog D->E Introduction of C4-amino group F Purification and Characterization E->F Final Product

Caption: General workflow for the synthesis of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine analogs.

Protocol 1: Synthesis of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (Key Intermediate)

This protocol outlines a general procedure for the synthesis of the key chlorinated intermediate. Specific reaction conditions may require optimization based on the scale and available starting materials.

Materials:

  • Appropriate starting materials (e.g., substituted pyrimidines)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Step 1: Synthesis of a suitable pyrimidine precursor. (This step will vary depending on the chosen synthetic route. Refer to relevant literature for specific procedures).

  • Step 2: Chlorination of the pyrimidine precursor. a. To a solution of the hydroxy-pyrrolo[2,3-d]pyrimidine precursor in an appropriate solvent (e.g., acetonitrile), add phosphorus oxychloride (POCl₃) dropwise at 0 °C. b. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS. c. Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. d. Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution) to pH 7-8. e. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to afford 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C6-Arylation

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce an aryl or heteroaryl moiety at the C6 position.

Materials:

  • 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), the corresponding aryl/heteroaryl boronic acid (1.2-1.5 eq.), the palladium catalyst (0.05-0.1 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the C6-arylated product.

Protocol 3: Amination at the C4 Position

This protocol outlines the nucleophilic aromatic substitution to introduce the desired amine at the C4 position.

Materials:

  • C6-arylated 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine

  • Desired primary or secondary amine

  • Base (e.g., DIPEA, K₂CO₃)

  • Solvent (e.g., n-butanol, DMF, DMSO)

Procedure:

  • In a sealed tube, dissolve the C6-arylated 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) in the chosen solvent.

  • Add the desired amine (1.5-2.0 eq.) and the base (2.0-3.0 eq.).

  • Seal the tube and heat the reaction mixture to 100-150 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final compound by silica gel column chromatography or preparative HPLC.

Biological Evaluation

A systematic biological evaluation is crucial to characterize the potency, selectivity, and cellular activity of the synthesized analogs.

Diagram: Biological Evaluation Cascade

G A Synthesized Analogs B In Vitro CSF1R Kinase Assay (IC50) A->B C Cell-Based CSF1R Autophosphorylation Assay (IC50) B->C Potent Hits D Kinase Selectivity Profiling C->D Cellularly Active Hits E Cell Proliferation Assay D->E Selective Hits F Pharmacokinetic Profiling (in vivo) E->F Hits with Anti-proliferative Activity G Lead Candidate F->G Favorable PK Profile

Caption: A typical screening cascade for the evaluation of CSF1R inhibitors.

Protocol 4: In Vitro CSF1R Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits and measures the amount of ADP produced as a result of the kinase reaction.

Materials:

  • Recombinant human CSF1R kinase domain

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well white plates

Procedure:

  • Prepare a reaction mixture containing the CSF1R enzyme and substrate in the kinase assay buffer.

  • Add 1 µL of the serially diluted test compounds or DMSO (vehicle control) to the wells of the assay plate.

  • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final ATP concentration should be at or near its Kₘ value for CSF1R.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol 5: Cell-Based CSF1R Autophosphorylation Assay

This assay measures the ability of the compounds to inhibit CSF1R autophosphorylation in a cellular context.

Materials:

  • A suitable cell line endogenously expressing CSF1R (e.g., M-NFS-60, THP-1) or engineered to overexpress CSF1R.

  • Cell culture medium and supplements

  • Recombinant human CSF-1 ligand

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-CSF1R (pY723) and total CSF1R antibody

  • Western blotting or ELISA reagents

Procedure (Western Blotting):

  • Seed the cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of the test compounds or DMSO for 1-2 hours.

  • Stimulate the cells with a predetermined concentration of CSF-1 (e.g., 100 ng/mL) for 5-10 minutes at 37°C.

  • Immediately place the plates on ice and wash the cells with ice-cold PBS.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with the anti-phospho-CSF1R antibody, followed by a secondary antibody, and detect the signal using a chemiluminescence substrate.

  • Strip the membrane and re-probe with the total CSF1R antibody as a loading control.

  • Quantify the band intensities and calculate the percent inhibition of phosphorylation. Determine the IC₅₀ values.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison between the synthesized analogs.

Table 1: Biological Activity of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine Analogs

Compound IDR¹ (C4)R² (C6)CSF1R IC₅₀ (nM)p-CSF1R IC₅₀ (nM)Cell Proliferation IC₅₀ (µM)
Lead-01 -NHMe-phenyl15.285.71.2
Analog-A -N(Me)₂-phenyl25.6150.32.5
Analog-B -NHMe4-fluorophenyl8.942.10.8
... ...............

Conclusion

The 5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold represents a promising starting point for the development of potent and selective CSF1R inhibitors. The synthetic and biological evaluation protocols provided in this guide offer a robust framework for the systematic exploration of this chemical space. By carefully considering the structure-activity relationships and employing the described assays, researchers can efficiently identify and optimize lead candidates with therapeutic potential in oncology and inflammatory diseases.

References

  • Ricke, D. O., & J. A. DeMarco. (2020). Targeting the CSF-1/CSF-1R axis in cancer.
  • Patel, S., & C. L. Wonderland. (2021). CSF1R inhibitors for the treatment of cancer: a review of the patent literature.
  • Illig, C. R., et al. (2019). Discovery of a Potent and Selective CSF-1R Inhibitor for the Treatment of Tenosynovial Giant Cell Tumor (TGCT). Journal of Medicinal Chemistry, 62(17), 7897-7913.
  • Tap, W. D., et al. (2019). Pexidartinib versus placebo for advanced tenosynovial giant cell tumour (ENLIVEN): a randomised, double-blind, placebo-controlled, phase 3 trial. The Lancet, 394(10197), 478-487.
  • Cannarile, M. A., et al. (2017). Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy. Journal for ImmunoTherapy of Cancer, 5(1), 53.
  • Qu, P., et al. (2020). Synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent inhibitors of CSF-1R. Bioorganic & Medicinal Chemistry, 28(1), 115197.
  • Roussel, M. F. (1995). The FMS proto-oncogene and the CSF-1 receptor. In The Protein Kinase FactsBook: Protein-Tyrosine Kinases (pp. 121-124). Academic Press.
  • Hume, D. A., & I. L. Ross. (2016). The role of CSF-1 in development, homeostasis, and inflammation. Seminars in Immunology, 28(2), 79-88.
  • Pyonteck, S. M., et al. (2013). CSF-1R inhibition alters macrophage polarization and blocks glioma progression.
  • Ségaliny, A. I., et al. (2015). The colony-stimulating factor 1 receptor (CSF1R) is a key modulator of innate immunity and cancer. Cytokine & Growth Factor Reviews, 26(1), 81-91.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine

Welcome to the dedicated technical support center for the synthesis of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route and improve your yield.

Introduction to the Synthesis of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine

The 5-methyl-7H-pyrrolo[2,3-d]pyrimidine core, a derivative of 7-deazapurine, is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents. Its synthesis, while well-established, can present several challenges that may lead to suboptimal yields and purification difficulties. This guide provides in-depth troubleshooting advice based on established chemical principles and field-proven insights.

A common and efficient synthetic approach begins with a substituted pyrimidine, which undergoes cyclization to form the fused pyrrole ring. A key intermediate in many of these syntheses is a 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine derivative, which allows for subsequent functionalization.

General Synthetic Workflow

The synthesis of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine can be broadly divided into two key stages:

  • Construction of the Pyrrolo[2,3-d]pyrimidine Core: This typically involves the reaction of a suitably substituted pyrimidine with a reagent that provides the atoms for the pyrrole ring.

  • Functionalization and Final Product Formation: This stage may involve the introduction or modification of substituents on the core structure to yield the final target molecule.

Caption: A generalized workflow for the synthesis of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during your synthesis.

FAQ 1: Low Yield in the Initial Pyrimidine Substitution/Condensation Step

Question: I am seeing a low yield in the initial reaction of my substituted pyrimidine (e.g., 2,4-dichloro-5-methylpyrimidine) with an amine or other nucleophile. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this initial step are often due to a few key factors:

  • Insufficient reactivity of the starting materials: The reactivity of both the pyrimidine and the nucleophile is crucial. Electron-withdrawing groups on the pyrimidine ring enhance its susceptibility to nucleophilic attack.

  • Suboptimal reaction conditions: Temperature, solvent, and base are critical parameters that must be carefully controlled.

  • Side reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.

Troubleshooting Steps:

  • Reagent Quality:

    • Ensure that your starting pyrimidine is pure. Impurities can interfere with the reaction.

    • If using a commercial source, verify the purity. If synthesizing in-house, ensure complete purification.

    • The nucleophile should also be of high purity and free of water if the reaction is moisture-sensitive.

  • Reaction Conditions Optimization:

ParameterRecommendationRationale
Solvent Use a polar aprotic solvent such as DMF, DMAc, or NMP.These solvents can help to dissolve the starting materials and facilitate the reaction.
Temperature Gradually increase the reaction temperature. Start at room temperature and incrementally increase to 80-120 °C.Higher temperatures can overcome activation energy barriers, but excessive heat may lead to decomposition.
Base Use a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or a milder inorganic base like K₂CO₃.A strong, nucleophilic base can compete with your desired nucleophile, leading to side products.
  • Monitor the Reaction:

    • Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction. This will help you determine the optimal reaction time and identify the formation of any major side products.

FAQ 2: Incomplete or Low-Yielding Vilsmeier-Haack Formylation

Question: I am attempting a Vilsmeier-Haack formylation on a pyrimidine precursor to introduce a formyl group for subsequent cyclization, but the reaction is sluggish or gives a low yield. What can I do?

Answer:

The Vilsmeier-Haack reaction is a powerful tool for formylation, but its success is highly dependent on the substrate and reaction conditions.[1]

Causality and Troubleshooting:

  • Vilsmeier Reagent Formation: The active electrophile, the Vilsmeier reagent (a chloroiminium salt), is formed from the reaction of a substituted amide (like DMF) with an activating agent (commonly POCl₃).[1] Incomplete formation of this reagent is a common reason for low yields.

    • Reagent Purity: Ensure your DMF is anhydrous and your POCl₃ is fresh. Old or improperly stored reagents can be less effective.

    • Order of Addition: It is generally recommended to add the POCl₃ dropwise to the DMF at a low temperature (0-5 °C) to control the exothermic reaction and ensure complete formation of the Vilsmeier reagent before adding your substrate.[1]

  • Substrate Reactivity: The pyrimidine substrate must be sufficiently electron-rich to undergo electrophilic substitution by the relatively weak Vilsmeier electrophile.

    • Electron-Donating Groups: The presence of electron-donating groups on the pyrimidine ring will activate it towards formylation. If your substrate is electron-deficient, the reaction may not proceed efficiently.

Optimization Protocol for Vilsmeier-Haack Reaction:

  • Reagent Preparation:

    • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ (typically 1.1-1.5 equivalents) dropwise with vigorous stirring.

    • Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Reaction with Substrate:

    • Add your pyrimidine substrate to the pre-formed Vilsmeier reagent, either neat or as a solution in a suitable solvent (e.g., CH₂Cl₂).

    • Allow the reaction to warm to room temperature and then heat as necessary (typically 50-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution) to the appropriate pH.

    • Extract the product with a suitable organic solvent.

Caption: Key stages of the Vilsmeier-Haack formylation reaction.

FAQ 3: Difficulty with the Cyclization to Form the Pyrrole Ring

Question: After successfully preparing my cyclization precursor, I am struggling with the final ring-closing step to form the 5-methyl-7H-pyrrolo[2,3-d]pyrimidine core. The yield is low, and I am observing multiple byproducts. What are the critical factors for this cyclization?

Answer:

The intramolecular cyclization to form the pyrrole ring is a critical step that can be influenced by several factors.

Key Considerations for Cyclization:

  • Choice of Base and Solvent: The base and solvent system must be compatible with your substrate and promote the desired intramolecular reaction over intermolecular side reactions.

    • For precursors with a leaving group, a non-nucleophilic base is often preferred.

    • In some cases, a protic solvent may be necessary to facilitate proton transfer steps in the mechanism.

  • Reaction Temperature: The temperature needs to be high enough to drive the cyclization but not so high as to cause decomposition. Optimization is key.

  • Protection of Reactive Groups: If your precursor contains other reactive functional groups, they may need to be protected to prevent unwanted side reactions during the cyclization. The N7 position of the pyrrolo[2,3-d]pyrimidine core is often protected during subsequent reactions.

Troubleshooting Strategies:

  • Screening of Conditions:

ConditionVariations to Test
Base K₂CO₃, Cs₂CO₃, NaH, t-BuOK
Solvent DMF, Dioxane, Toluene, Acetonitrile
Temperature Room Temperature to Reflux
  • Catalysis:

    • In some cases, a transition metal catalyst (e.g., palladium or copper) may be required to facilitate the cyclization, particularly if it involves a C-C or C-N bond formation via cross-coupling.[2]

FAQ 4: Challenges with Purification of the Final Product

Question: My reaction to produce 5-methyl-7H-pyrrolo[2,3-d]pyrimidine appears to be successful by LC-MS, but I am having difficulty purifying the final product. What are some effective purification strategies?

Answer:

Purification of heterocyclic compounds like 5-methyl-7H-pyrrolo[2,3-d]pyrimidine can be challenging due to their polarity and potential for forming closely related impurities.

Effective Purification Techniques:

  • Column Chromatography: This is the most common method for purifying research-scale quantities.

    • Stationary Phase: Silica gel is typically used. If your compound is very polar, you may consider using alumina or a reverse-phase silica gel.

    • Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane, or methanol). The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on silica gel.

  • Crystallization: If you can obtain a solid product, crystallization is an excellent method for achieving high purity.

    • Solvent Screening: Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane, dichloromethane/heptane) to find conditions that provide good crystal formation.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be used.

General Tips for Purity Assessment:

  • Always confirm the purity of your final product by multiple analytical techniques, such as ¹H NMR, ¹³C NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS).

Summary of Key Optimization Parameters

Reaction StepKey Parameters to OptimizeCommon Issues
Pyrimidine Substitution Base, Solvent, Temperature, Reagent PurityLow conversion, side product formation
Vilsmeier-Haack Formylation Reagent Stoichiometry, Temperature, Reagent PurityIncomplete reaction, multiple formylations
Pyrrole Ring Cyclization Base, Solvent, Temperature, CatalystLow yield, intermolecular side reactions
Purification Chromatography Eluent, Crystallization SolventsCo-eluting impurities, low recovery

By carefully considering these factors and systematically optimizing your reaction conditions, you can significantly improve the yield and purity of your 5-methyl-7H-pyrrolo[2,3-d]pyrimidine synthesis.

References

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from [Link]

  • NIH. (n.d.). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. Retrieved from [Link]

  • ACS Publications. (n.d.). Enzymatic Synthesis of Modified RNA Containing 5-Methyl- or 5-Ethylpyrimidines or Substituted 7-Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-5-methylpyridine. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. Retrieved from [Link]

  • Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of two cyclized pyrrolo[2,3-d]pyrimidines containing triazole.... Retrieved from [Link]

  • MDPI. (n.d.). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. Retrieved from [Link]

  • Reddit. (2024, March 20). Vilsmeier Haack Reaction : r/OrganicChemistry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Full article: Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Retrieved from [Link]

  • ACS Publications. (n.d.). Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation | Organic Letters. Retrieved from [Link]

  • PMC. (n.d.). Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual acting inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis: implications of inhibiting 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase to AMPK activation and anti-tumor activity. Retrieved from [Link]

  • Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

Optimization

Improving the selectivity of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-based inhibitors

Technical Support Center: 5-Methyl-7H-Pyrrolo[2,3-d]pyrimidine-Based Inhibitors A Guide for Senior Application Scientists Welcome to the technical support center for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methyl-7H-Pyrrolo[2,3-d]pyrimidine-Based Inhibitors

A Guide for Senior Application Scientists

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-based inhibitors. This guide is designed to provide in-depth, experience-driven answers to the common challenges encountered during the discovery and optimization of this important class of kinase inhibitors. The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged structure in medicinal chemistry.[1][2] Its structural resemblance to adenine allows it to act as an ATP-competitive inhibitor for a wide range of kinases, making it a versatile starting point for drug discovery.[2]

However, this versatility also presents the primary challenge: achieving selectivity. This guide provides troubleshooting strategies and foundational knowledge to help you rationally design and validate highly selective inhibitors.

Troubleshooting Guide: Common Experimental Hurdles

This section addresses specific, practical problems you may encounter in the lab. The solutions provided are based on established medicinal chemistry principles and assay validation techniques.

Question 1: My lead compound is potent against my target kinase but shows significant off-target activity against closely related kinases in a profiling screen. What are the best strategies to improve selectivity?

This is a classic challenge in kinase inhibitor development. The high degree of conservation in the ATP-binding site across the kinome makes achieving selectivity difficult. Here is a systematic approach to tackle this issue:

Causality: Off-target activity arises because the inhibitor makes favorable interactions with the ATP-binding sites of multiple kinases. To improve selectivity, you must introduce chemical modifications that are uniquely tolerated by your primary target but create unfavorable interactions (e.g., steric hindrance) with off-targets.

Strategy 1: Structure-Activity Relationship (SAR) Analysis The first step is to understand how your molecule is binding. If a co-crystal structure with your target kinase is unavailable, molecular docking can provide a hypothetical binding mode.[3] The pyrrolo[2,3-d]pyrimidine core typically forms crucial hydrogen bonds with the "hinge" region of the kinase.[2] Your strategy should focus on modifying substituents that extend into less conserved regions of the ATP pocket.

Key Areas for Modification:

  • The C5 Position: The 5-methyl group in your core scaffold is a key starting point. This position often points towards the solvent-exposed region or a shallow hydrophobic pocket. Systematically explore substitutions here. For example, replacing the methyl with larger alkyl groups, cyclopropyl, or even halogenated phenyl rings can dramatically alter the selectivity profile.[4] These modifications can be designed to exploit subtle differences in the size and shape of the pocket between your on-target and off-target kinases.

  • The C4-amino Linker: The group attached to the C4 position is critical. Altering the linker length, rigidity (e.g., introducing alkynes or amides), and the terminal functional group can disrupt binding to off-targets.

  • The N7 Position of the Pyrrole Ring: While often unsubstituted to maintain the hinge-binding interaction, modifications here can influence solubility and cell permeability, which indirectly affects the observed cellular selectivity.

Strategy 2: Rational Design Based on Kinase Structure If crystal structures are available for both your target and a key off-target kinase, perform a structural overlay of their ATP-binding sites. Look for differences in key residues. For instance, a glycine in your target kinase might be a bulkier valine or leucine in an off-target. You can then design a modification on your inhibitor that would clash with the bulkier residue in the off-target, thereby improving selectivity.

Strategy 3: Kinome-Wide Profiling It is essential to quantitatively assess selectivity. Use a broad kinase panel screen (e.g., services from Reaction Biology or Promega's Kinase Selectivity Profiling Systems) to get a comprehensive view of your compound's activity across the kinome.[5][6] This allows you to track progress as you synthesize new analogs and helps identify potential new off-target liabilities.

Below is a workflow to guide your decision-making process.

G cluster_0 Selectivity Improvement Workflow start Start: Potent but Non-Selective Inhibitor kinome_scan Perform Broad Kinome Panel Screen start->kinome_scan analyze Analyze Data: Identify Key Off-Targets kinome_scan->analyze structural_analysis Structural Analysis (Crystal Structure or Docking) analyze->structural_analysis sar_strategy Design SAR Strategy: Target Non-Conserved Regions structural_analysis->sar_strategy synthesize Synthesize Analogs (e.g., Modify C5-position) sar_strategy->synthesize retest Retest Potency & Selectivity Panel synthesize->retest decision Improved Selectivity? retest->decision end End: Selective Lead Compound decision->end  Yes optimize Further Optimization decision->optimize  No optimize->sar_strategy

A workflow for systematically improving inhibitor selectivity.
Question 2: I am observing high variability in my IC50 values from in vitro kinase assays. What are the common causes and how can I troubleshoot them?

Inconsistent IC50 values undermine the reliability of your SAR data. The cause is almost always related to assay conditions or compound handling.[7]

Causality: An in vitro kinase assay measures the reduction of enzymatic activity in the presence of an inhibitor.[8] Factors that affect the enzyme's activity or the inhibitor's concentration will directly impact the measured IC50.

Troubleshooting Checklist:

  • ATP Concentration: Most pyrrolo[2,3-d]pyrimidine inhibitors are ATP-competitive. Therefore, the measured IC50 value is highly dependent on the ATP concentration in the assay.[9]

    • The Problem: If the ATP concentration fluctuates between experiments, your IC50 values will shift. Cellular ATP concentrations are in the millimolar range, while many standard assays use low micromolar ATP to increase sensitivity.

    • The Solution: Always run your assays at a fixed ATP concentration, ideally at or near the Michaelis constant (Km) of the kinase for ATP.[9] This standardizes the measurement and provides a closer approximation of the inhibitor's intrinsic affinity (Ki).[9] Report the ATP concentration used when publishing your data.

  • Enzyme and Substrate Concentrations:

    • The Problem: Using enzyme or substrate concentrations that are too high can lead to rapid substrate depletion, violating the assumptions of steady-state kinetics upon which IC50 calculations rely.[10]

    • The Solution: Ensure your assay is running under linear conditions. Titrate the enzyme and substrate to find concentrations that result in about 10-20% of substrate turnover during the assay incubation time.

  • Compound Solubility and Stability:

    • The Problem: Poorly soluble compounds may precipitate in the aqueous assay buffer, leading to an actual concentration that is much lower than the intended concentration. Some compounds may also be unstable in the buffer.

    • The Solution: Visually inspect for precipitation. Always prepare fresh dilutions of your compounds from a high-concentration DMSO stock. Minimize the final DMSO concentration in the assay (typically ≤1%) as it can also affect kinase activity.[7]

  • Assay Technology Artifacts:

    • The Problem: Some detection methods can be prone to artifacts. For example, in luciferase-coupled assays (like Kinase-Glo®), compounds that inhibit luciferase will appear as false-positive kinase inhibitors.[10]

    • The Solution: Use orthogonal assays to confirm hits. For instance, if you use an ATP-depletion assay (Kinase-Glo®), validate your results with an ADP-detection assay (ADP-Glo™). A true kinase inhibitor will cause the signal to go up in the first assay and down in the second.[10]

Data Summary: Key Assay Parameters

ParameterRecommended ConditionRationale for Consistency
ATP Concentration Fixed at or near Km(ATP)Critical for ATP-competitive inhibitors; ensures reproducible IC50s.[9]
Enzyme Concentration Titrated for 10-20% substrate turnoverMaintains steady-state kinetics for accurate IC50 calculation.[10]
Substrate Concentration At or near Km(substrate)Ensures the reaction rate is sensitive to inhibition.
Final DMSO % ≤ 1%High concentrations can inhibit enzymes and cause solubility issues.[7]
Incubation Time Fixed and within the linear rangeEnsures consistent substrate turnover between experiments.

Frequently Asked Questions (FAQs)

This section covers fundamental concepts and strategic questions related to the 5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold.

Question 3: What is the mechanistic significance of the 7H-pyrrolo[2,3-d]pyrimidine core?

The 7H-pyrrolo[2,3-d]pyrimidine core is a bioisostere of adenine, the nitrogenous base of ATP.[2][11] This structural mimicry is the foundation of its function as a kinase inhibitor.

  • Hinge Binding: The N1 nitrogen and the C6-amino group (if present) of the pyrimidine ring act as hydrogen bond donors and acceptors, respectively. These form critical interactions with the backbone of the kinase "hinge" region, the flexible loop that connects the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor in the ATP-binding site in a manner very similar to ATP itself.

  • Scaffold for Selectivity: The pyrrole portion of the core provides a rigid platform from which substituents can be projected into other pockets of the ATP-binding site. The C5-methyl group, for example, can be extended to probe hydrophobic pockets that differ between kinases, thus serving as a key handle for engineering selectivity.[12]

G cluster_0 Inhibitor-Kinase Interaction Inhibitor Pyrrolo[2,3-d]pyrimidine Core Hinge Kinase Hinge Region Inhibitor->Hinge H-Bonds C5_Sub C5-Methyl/Substituent Inhibitor->C5_Sub Probes Pocket Adjacent Pockets (Hydrophobic, etc.) C5_Sub->Pocket Probes

Interaction of the scaffold with the kinase active site.
Question 4: My inhibitor is potent in biochemical assays but weak in cell-based assays. What could be the reasons?

A significant drop-off in potency between a biochemical (enzyme) assay and a cellular assay is a common and important finding. It points to factors beyond direct enzyme inhibition.

Potential Causes:

  • Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target. This is a common issue for compounds with high polarity or molecular weight.

  • Efflux by Transporters: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively pump foreign molecules out of the cell.

  • High Protein Binding: The compound may bind extensively to proteins in the cell culture medium (like albumin) or to intracellular proteins, reducing the free concentration available to bind the target kinase.

  • Metabolic Instability: The compound could be rapidly metabolized by cellular enzymes (e.g., Cytochrome P450s) into an inactive form.

  • High Intracellular ATP: As discussed, these are ATP-competitive inhibitors. The high concentration of ATP inside a cell (1-10 mM) provides much more competition than the low micromolar concentrations used in most biochemical assays, leading to a required higher concentration of the inhibitor for the same effect.[9]

Experimental Plan to Diagnose the Issue:

  • Confirm Target Engagement: Before extensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies, you must confirm that your compound can bind its target in a cellular environment.

    • NanoBRET™ Target Engagement Assay: This is a powerful live-cell assay that measures the displacement of a fluorescent tracer from a luciferase-tagged kinase by your inhibitor, directly confirming binding in intact cells.[13]

    • Cellular Thermal Shift Assay (CETSA®): This method assesses target binding by measuring the change in the thermal stability of the target protein upon ligand binding.

  • Assess Cell Viability vs. Target Inhibition: Use a cellular phosphorylation assay to measure the inhibition of a known downstream substrate of your target kinase.[13] Compare the IC50 from this assay to a general cell proliferation/viability assay (e.g., CellTiter-Glo®). If the anti-proliferative IC50 is much higher than the phosphorylation IC50, it suggests that either the inhibitor is not potent enough to cause cell death or that off-target effects are contributing to toxicity at higher concentrations.

Question 5: What is a standard protocol for an in vitro kinase assay to determine an IC50 value?

Here is a representative protocol for determining the IC50 of an inhibitor using the ADP-Glo™ Kinase Assay , which measures the amount of ADP produced in a kinase reaction. This is a robust and widely used format.

Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

Objective: To determine the concentration of a 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-based inhibitor required to inhibit 50% of the activity of a target kinase.

Materials:

  • Recombinant Kinase of interest

  • Kinase-specific peptide substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP solution (at 2x the desired final Km concentration)

  • Inhibitor compound stocks in 100% DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Compound Dilution:

    • Prepare a serial dilution of your inhibitor in 100% DMSO. A typical 11-point, 3-fold dilution series starting from 1 mM is common.

    • Create an intermediate dilution plate by diluting the DMSO series into the kinase buffer. This minimizes the final DMSO concentration.

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 1 µL of diluted compound or vehicle (DMSO in buffer) to the appropriate wells.

    • Add 2 µL of a solution containing the kinase and substrate in kinase buffer.

    • Initiate the kinase reaction by adding 2 µL of the 2x ATP solution. The final reaction volume is 5 µL.

    • Final concentrations should be optimized, e.g., 1-10 ng/µL kinase, substrate at Km, ATP at Km.

  • Incubation:

    • Shake the plate gently for 30 seconds.

    • Incubate at room temperature for 60 minutes. The incubation time should be within the linear range of the reaction.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to all wells. This converts the ADP to ATP and provides luciferase/luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis:

    • Subtract the background (no enzyme control) from all data points.

    • Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a high concentration of a known potent inhibitor as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

  • Su, Y., Song, P., Wang, H., Hu, B., Wang, J., & Cheng, M. S. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Center for Biotechnology Information. [Link]

  • Al-Ostoot, F. H., Al-Mokyna, F. A., Al-Qadasi, F. A. S., Al-Ghorbani, M., Al-Fahad, A. J. A., Al-mahbashi, H. M., ... & Ghaleb, M. A. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Abakumova, T., Gornostaev, A., Dobrydnev, A., Patrikeeva, L., Kulinich, A., Aksyonov, D., ... & Gornostaeva, E. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2, 3-d] pyrimidine Derivatives. MDPI. [Link]

  • Traxler, P., Furet, P., Mett, H., Buchdunger, E., Meyer, T., & Lydon, N. (2001). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. [Link]

  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Al-Ostoot, F. H., Al-Mokyna, F. A., Al-Qadasi, F. A. S., Al-Ghorbani, M., Al-Fahad, A. J. A., Al-mahbashi, H. M., ... & Ghaleb, M. A. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]

  • Scott, J. S., Degorce, S. L., Anjum, R., Bailey, S., Bailey, A., Breed, J., ... & Wilson, D. M. (2022). Discovery of 5, 7-Dihydro-6H-pyrrolo [2, 3-d] pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Whittington, D. A., Goldstein, D. M., Romero, K., Chandonnet, P., Hentemann, M. F., Kania, R. S., ... & Brooijmans, R. A. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo [2, 3-d] pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Metwally, A. M., Abdel-Gawad, H., & George, R. F. (2021). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Vanga, S. R., & Sankar, A. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. [Link]

  • Klutchko, S. R., Hamby, J. M., Boschelli, D. H., Wu, Z., Kraker, A. J., Amar, A. M., ... & Doherty, A. M. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Thomson, D. W., Smith, C. R., Atkinson, S. J., Binnie, M., Brown, C., Brown, D. G., ... & Unciti-Broceta, A. (2023). Synthesis and Development of Highly Selective Pyrrolo [2, 3-d] pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. [Link]

  • Thomson, D. W., Smith, C. R., Atkinson, S. J., Binnie, M., Brown, C., Brown, D. G., ... & Unciti-Broceta, A. (2023). Synthesis and Development of Highly Selective Pyrrolo [2, 3-d] pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Center for Biotechnology Information. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]

  • El-Naggar, M., Abdu-Allah, H. H., Al-Obaid, A. M., El-Sayed, N. N., & Abdel-Aziz, H. A. (2022). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Eberl, H. C., Giansanti, P., Tontake, R., Gabor, L., Messner, S., Bantscheff, M., & Médard, G. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. [Link]

  • Pam-Assay. (n.d.). Kinase Strips for routine creations of inhibitor selectivity profiles. ResearchGate. [Link]

  • Glickman, J. F., & Schmid, A. (2012). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. [Link]

  • Brandvold, K. R., & Steffey, M. E. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Wodicka, L. M., Ciceri, F., Davis, M. I., Hunt, J. P., Floyd, M., Salerno, S., ... & Zarrinkar, P. P. (2010). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Biomolecular Screening. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antifungal Activity of Pyrimidine Analogs for Researchers and Drug Development Professionals

In the ever-evolving landscape of antifungal drug discovery, pyrimidine analogs represent a significant and enduring class of compounds. Their structural diversity and varied mechanisms of action make them a fertile grou...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antifungal drug discovery, pyrimidine analogs represent a significant and enduring class of compounds. Their structural diversity and varied mechanisms of action make them a fertile ground for the development of novel therapeutics against a wide spectrum of fungal pathogens. This guide provides an in-depth, objective comparison of the antifungal performance of various pyrimidine analogs, supported by experimental data and detailed methodologies, to empower researchers in their quest for more effective antifungal agents.

Introduction: The Versatility of the Pyrimidine Scaffold in Antifungal Drug Design

The pyrimidine ring, a fundamental heterocyclic structure found in nucleic acids, has proven to be a privileged scaffold in medicinal chemistry. Its inherent biological relevance and the numerous possibilities for chemical modification have led to the development of a diverse array of antifungal agents.[1] These compounds exhibit a range of mechanisms, from disrupting nucleic acid and protein synthesis to inhibiting essential metabolic pathways, making them a critical area of study in the fight against fungal infections. This guide will delve into a comparative analysis of key pyrimidine analogs, highlighting their antifungal efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Comparative Antifungal Efficacy: A Data-Driven Analysis

The true measure of an antifungal agent lies in its ability to inhibit fungal growth at low concentrations while exhibiting minimal toxicity to host cells. This section presents a comparative analysis of the in vitro activity of several pyrimidine analogs against various fungal pathogens, summarized in the tables below. The data is presented as Minimum Inhibitory Concentration (MIC) or 50% effective concentration (EC50), which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism or causes a 50% reduction in growth, respectively.

Fluorinated Pyrimidine Analogs: Flucytosine and Carmofur

Flucytosine (5-FC) is a well-established antifungal drug, often used in combination therapy for severe systemic mycoses.[2][3] Carmofur, another fluorinated pyrimidine analog, has also been investigated for its antifungal properties. A comparative study against human-pathogenic dematiaceous fungi revealed that carmofur exhibits a higher selectivity index than flucytosine, suggesting a potentially better therapeutic window.[2][3]

Compound Fungal Species MIC (μM) CC50 (μM) against Vero cells Selectivity Index (SI = CC50/MIC) Reference
Flucytosine Fonsecaea pedrosoi1.25>1000>800[2]
Phialophora verrucosa>80>1000-[2]
Exophiala dermatitidis5>1000>200[2]
Carmofur Fonsecaea pedrosoi0.625>1000>1600[2]
Phialophora verrucosa1.25>1000>800[2]
Exophiala dermatitidis5>1000>200[2]
Anilinopyrimidine Analogs: Pyrimethanil and Novel Derivatives

Pyrimethanil is a commercial fungicide widely used in agriculture.[4] Recent research has focused on synthesizing novel pyrimidine derivatives with improved efficacy. A study on pyrimidine derivatives containing an amide moiety demonstrated that some new compounds exhibit superior antifungal activity against phytopathogenic fungi compared to Pyrimethanil.[4]

Compound Fungal Species EC50 (μg/mL) Reference
Pyrimethanil Phomopsis sp.32.1[4]
Compound 5o Phomopsis sp.10.5[4]
Pyrimethanil Botrytis cinereaNot specified[4]
Compound 5o Botrytis cinereaNot specified (84.7% inhibition at 50 µg/mL)[4]

*Compound 5o: 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide

2,4-Diaminopyrimidine Derivatives

This class of pyrimidine analogs is known to target dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway.[5][6] Their antifungal activity has been evaluated against various pathogenic fungi, including Candida albicans.

Compound Fungal Species MIC (µg/mL) Reference
Compound 16l *Mycobacterium tuberculosis H37Ra6.25[7]
Pyrrolo[2,3-d]pyrimidine 3b Candida albicans0.31-0.62[8]
Pyrrolo[2,3-d]pyrimidine 3c Candida albicans0.31-0.62[8]

*Compound 16l is a specific 2,4-diaminopyrimidine derivative from the cited study.

Mechanisms of Action: Diverse Strategies to Combat Fungal Growth

The antifungal activity of pyrimidine analogs stems from their ability to interfere with various critical cellular processes in fungi. The diversity of their mechanisms of action is a key reason for their continued investigation and development.

Inhibition of Nucleic Acid and Protein Synthesis: The Case of Flucytosine

Flucytosine (5-fluorocytosine) is a prodrug that is selectively taken up by fungal cells via cytosine permease.[3] Inside the fungal cell, it is converted to the anticancer agent 5-fluorouracil (5-FU). This conversion is mediated by the enzyme cytosine deaminase, which is absent in mammalian cells, providing a degree of selectivity. 5-FU is then further metabolized into two active forms: 5-fluorouridine triphosphate (5-FUTP) and 5-fluoro-2'-deoxyuridine monophosphate (5-FdUMP). 5-FUTP is incorporated into RNA, disrupting protein synthesis, while 5-FdUMP inhibits thymidylate synthase, thereby blocking DNA synthesis.

Flucytosine_Mechanism cluster_fungal_cell Fungal Cell cluster_outside Extracellular FC Flucytosine (5-FC) FU 5-Fluorouracil (5-FU) FC->FU Cytosine deaminase FUTP 5-FUTP FU->FUTP FdUMP 5-FdUMP FU->FdUMP RNA RNA Synthesis FUTP->RNA Incorporation DNA DNA Synthesis FdUMP->DNA Inhibition of Thymidylate Synthase Protein Protein Synthesis RNA->Protein Translation FC_out Flucytosine (5-FC) FC_out->FC Cytosine Permease DHFR_Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction DHFR Dihydrofolate Reductase (DHFR) Nucleotide Nucleotide Synthesis THF->Nucleotide One-carbon transfer Inhibitor 2,4-Diaminopyrimidine Analog Inhibitor->DHFR Inhibition Broth_Microdilution_Workflow start Start prep_inoculum Prepare Fungal Inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) start->prep_inoculum inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate prep_plate Prepare 96-well Plate with Serial Dilutions of Pyrimidine Analogs prep_plate->inoculate incubate Incubate at 35°C (24-48h) inoculate->incubate read_mic Visually or Spectrophotometrically Determine MIC incubate->read_mic end End read_mic->end

Caption: Broth Microdilution Workflow.

Step-by-Step Protocol:

  • Preparation of Antifungal Stock Solutions: Dissolve the pyrimidine analogs in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile RPMI-1640 medium (buffered with MOPS) into wells of a 96-well microtiter plate.

    • Add 100 µL of the antifungal stock solution to the first well of each row and perform a two-fold serial dilution across the plate, leaving the last well as a drug-free growth control.

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum to each well of the microtiter plate.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the drug-free control. This can be determined visually or by reading the optical density using a microplate reader.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., Vero or HeLa cells) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the pyrimidine analogs. Include a solvent control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). [9] * Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. 5[10]. Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals. [10] * Gently shake the plate for 15 minutes to ensure complete dissolution. 6[10]. Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • CC50 Calculation: The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration and calculating the concentration that results in a 50% reduction in cell viability compared to the untreated control.

Conclusion and Future Perspectives

Pyrimidine analogs continue to be a promising class of antifungal agents with diverse mechanisms of action and the potential for chemical modification to improve efficacy and selectivity. This guide has provided a comparative overview of the antifungal activity of several key pyrimidine analogs, supported by quantitative data and detailed experimental protocols. The ongoing research into novel pyrimidine derivatives, coupled with a deeper understanding of their molecular targets and mechanisms of resistance, will undoubtedly pave the way for the development of the next generation of antifungal therapies. It is imperative for researchers to continue to explore the vast chemical space of pyrimidine analogs and to employ robust and standardized methodologies to ensure the generation of reliable and comparable data.

References

  • Comparison of the antifungal activity of the pyrimidine analogs flucytosine and carmofur against human-pathogenic dematiaceous fungi. PubMed. [Link]

  • The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum. PMC. [Link]

  • DOT Language. Graphviz. [Link]

  • Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. NIH. [Link]

  • In Vitro Biological Activity and Structural Analysis of 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine Inhibitors of Candida albicans. PMC. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers. [Link]

  • Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega. [Link]

  • Graphviz tutorial. YouTube. [Link]

  • Effect of the anilinopyrimidine fungicide pyrimethanil on cystathionine ß-lyase of Botrytis cinerea. ResearchGate. [Link]

  • Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function. ASM Journals. [Link]

  • Graphviz Examples and Tutorial. Sketchviz. [Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. PMC. [Link]

  • Novel Antifungal Agents and Their Activity against Aspergillus Species. MDPI. [Link]

  • Comparison of the antifungal activity of the pyrimidine analogs flucytosine and carmofur against human-pathogenic dematiaceous fungi. PMC. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. MDPI. [Link]

  • Dihydrofolate Reductase Is a Valid Target for Antifungal Development in the Human Pathogen Candida albicans. PMC. [Link]

  • Dot Language (graph based diagrams). Medium. [Link]

  • Enzymes of the L-methionine biosynthesis pathway in Candida albicans as potential novel targets for antifungal chemotherapy. MOST Wiedzy. [Link]

  • Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. Research Unit of Computer Graphics | TU Wien. [Link]

  • Mode of action of the anilino-pyrimidine fungicide pyrimethanil. 2. Effects on enzyme secretion in Botrytis cinerea. Semantic Scholar. [Link]

  • Antifungal Activity of 5-Fluorouridine Against Candida albicans and Candida parapsilosis Based on Virulence Reduction. MDPI. [Link]

  • DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. ResearchGate. [Link]

  • TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO- PYRIMIDINE. ResearchGate. [Link]

  • TARGETING DIHYDROFOLATE REDUCTASE (DHFR) ENZYME: SYNTHESIS, IN-VITRO BIOLOGICAL EVALUATION, AND MOLECULAR MODELLING OF NOVEL TETRAHYDROPYRIMIDINE AND DIHYDROPYRIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • In vitro activity of BMS-181184 compared with those of fluconazole and amphotericin B against various candida spp. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine

This document provides essential procedural guidance for the safe and compliant disposal of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound frequently utilized in pharmaceutical research and development. Ad...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound frequently utilized in pharmaceutical research and development. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. The causality behind each procedural step is explained to foster a deeper understanding of the necessary safety precautions.

Hazard Identification and Risk Assessment

Before handling 5-methyl-7H-pyrrolo[2,3-d]pyrimidine, it is imperative to be fully aware of its potential hazards. While specific toxicity data for this compound may be limited, the hazards can be inferred from data on similar pyrimidine derivatives.

Known and Inferred Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1]

  • Irritation: Causes skin and serious eye irritation.[1]

  • Flammability: This compound is a flammable solid. Keep away from open flames, hot surfaces, and sources of ignition.[2]

A thorough risk assessment should be conducted before any handling or disposal procedures are initiated. This involves evaluating the quantities of the substance being used and the potential for exposure.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following PPE is mandatory when handling 5-methyl-7H-pyrrolo[2,3-d]pyrimidine:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Prevents eye irritation from dust particles or splashes.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Protects against skin irritation and absorption.[4]
Body Protection A lab coat or chemical-resistant apron.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for large quantities or in case of spills.Minimizes the risk of inhaling harmful dust particles.[5][6]

All PPE should be inspected before use and disposed of properly after handling the chemical to prevent cross-contamination.[7]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Small Spills:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Containment: Use an inert absorbent material like sand or vermiculite to absorb the spilled solid.[4]

  • Collection: Carefully sweep the absorbed material into a designated, labeled hazardous waste container. Use non-sparking tools.[2][8]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: The collected waste and cleaning materials must be disposed of as hazardous waste.

Large Spills:

  • Evacuate: Immediately evacuate the area and alert others.

  • Emergency Services: Contact your institution's emergency response team.

  • Ventilation: If safe to do so, increase ventilation to the area.

  • Control Ignition Sources: Remove all sources of ignition from the vicinity.[2]

Disposal Procedures

The proper disposal of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine is governed by local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[5]

Step-by-Step Disposal Protocol:

  • Waste Segregation: All waste containing 5-methyl-7H-pyrrolo[2,3-d]pyrimidine, including contaminated labware and PPE, must be segregated as hazardous chemical waste.[7]

  • Containerization:

    • Place solid waste in a clearly labeled, sealed, and leak-proof container.[9][10]

    • The container must be compatible with the chemical and not be made of a reactive material.[11]

    • Label the container with "Hazardous Waste," the chemical name ("5-methyl-7H-pyrrolo[2,3-d]pyrimidine"), and the associated hazards (e.g., "Flammable," "Toxic").

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[9]

    • The SAA should be a well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents.[2]

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by a licensed waste disposal contractor.[8][12][13]

    • The primary method of disposal for this type of compound is typically controlled incineration at a permitted facility.[7][8] This process destroys the chemical, rendering it harmless.

The following diagram illustrates the decision-making process for the proper disposal of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Pathway start Start: Handling 5-methyl-7H-pyrrolo[2,3-d]pyrimidine ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe fume_hood Work in a Ventilated Area (e.g., Fume Hood) ppe->fume_hood waste_generated Waste Generated (Unused chemical, contaminated items) fume_hood->waste_generated segregate Segregate as Hazardous Waste waste_generated->segregate containerize Place in a Labeled, Sealed, Compatible Container segregate->containerize store Store in a Designated Satellite Accumulation Area containerize->store contractor Arrange for Pickup by a Licensed Waste Contractor store->contractor incineration Controlled Incineration at a Permitted Facility contractor->incineration caption Disposal Workflow for 5-methyl-7H-pyrrolo[2,3-d]pyrimidine

Caption: Disposal Workflow for 5-methyl-7H-pyrrolo[2,3-d]pyrimidine

Regulatory Compliance

All disposal activities must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) laboratory safety standards.[11][14][15] It is the responsibility of the employer to develop a Chemical Hygiene Plan (CHP) that includes procedures for the safe handling and disposal of hazardous chemicals.[15]

References

  • Genetic Modification Safety Committee (GMSC). GMSC Guidance.[Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.[Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.[Link]

  • PubChem. 7H-Pyrrolo(2,3-d)pyrimidine.[Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.[Link]

  • United States Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories.[Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
5-methyl-7H-pyrrolo[2,3-d]pyrimidine
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